This compound is primarily derived from the natural amino acid L-valine. It can be found in biological systems, particularly in the urine of individuals with metabolic disorders such as phenylketonuria. The classification of 2-(hydroxyamino)-3-methylbutanoic acid falls under the category of non-standard amino acids due to its unique structure compared to the twenty standard amino acids used in protein synthesis.
The synthesis of 2-(hydroxyamino)-3-methylbutanoic acid can be accomplished through several methods, typically involving the modification of L-valine. One notable synthesis route involves the following steps:
This method highlights the efficiency and cost-effectiveness of using readily available natural amino acids as starting materials, making it suitable for industrial applications.
The molecular structure of 2-(hydroxyamino)-3-methylbutanoic acid can be described as follows:
The structural representation can be depicted using its SMILES notation: CC(C)C(O)C(=O)N
.
2-(Hydroxyamino)-3-methylbutanoic acid participates in various chemical reactions typical of amino acids:
These reactions are critical for understanding its role in biochemical pathways and potential applications in drug development.
The mechanism of action of 2-(hydroxyamino)-3-methylbutanoic acid primarily involves its role as a substrate in metabolic pathways. It is implicated in the metabolism of branched-chain amino acids and may influence nitrogen metabolism due to its amino group.
Research indicates that alterations in levels of this compound can affect metabolic homeostasis, particularly in conditions like phenylketonuria .
The physical and chemical properties of 2-(hydroxyamino)-3-methylbutanoic acid include:
The applications of 2-(hydroxyamino)-3-methylbutanoic acid are diverse:
The synthesis of enantiomerically pure 2-(hydroxyamino)-3-methylbutanoic acid leverages strategies adapted from branched-chain amino acid (BCAA) chemistry. Chiral isomers of this compound are typically accessed via enzymatic resolution or asymmetric catalysis. For example, engineered Escherichia coli biocatalysts expressing R- or S-specific lactate dehydrogenases (LDHs) coupled with formate dehydrogenase (FDH) for cofactor regeneration enable stereoselective reduction of precursor α-keto acids. This approach yields enantiomeric excess (ee) values exceeding 99% for analogous 2-hydroxy acids under optimized conditions [4]. Chemical methods include diastereoselective alkylation of glycine equivalents using chiral auxiliaries (e.g., Oppolzer’s sultam), achieving high diastereomeric ratios (dr > 20:1). The stereochemical outcome is governed by steric control in the enolization step, where the 3-methylbutanoic acid side chain directs facial selectivity [1].
Table 1: Enantioselective Synthesis Performance Comparison
Method | Catalyst/System | ee (%) | Yield (%) | Key Limitation |
---|---|---|---|---|
Biocatalytic reduction | R-LDH/FDH | >99 | 96 | Substrate specificity |
Chiral auxiliary alkylation | (S)-N-Acylbornane-10,2-sultam | 98 | 85 | Auxiliary removal steps |
Asymmetric hydrogenation | Rh-(R,R)-Et-DuPhos | 95 | 90 | Sensitivity to O₂ |
Integrating 2-(hydroxyamino)-3-methylbutanoic acid into solid-phase peptide synthesis (SPPS) requires addressing the nucleophilicity of the hydroxyamino group and racemization risks. Recent advances in wash-free SPPS methodologies minimize solvent consumption while maintaining fidelity. Key innovations include:
The hydroxyamino (–NHOH) group demands orthogonal protection to prevent N-O bond cleavage or unintended cyclization. Effective strategies include:
Table 2: Protecting Group Performance for Hydroxyamino Functionality
Protecting Group | Installation Reagent | Deprotection Conditions | Compatibility | Side Reactions |
---|---|---|---|---|
Fmoc | Fmoc-OSu | 20% piperidine/DMF | Acid-sensitive groups | Premature deprotection |
Boc | (Boc)₂O/DIEA | 50% TFA/DCM | Base-sensitive groups | tert-Butylation |
TBDPS | TBDPS-Cl/imidazole | 1M TBAF/THF | Most SPPS steps | β-Elimination |
Catalytic asymmetric aminohydroxylation (AA) transforms α,β-unsaturated esters into β-amino-α-hydroxy acids with precise stereocontrol. For 3-methylbutanoic acid derivatives, osmium-catalyzed AA using Sharpless ligands achieves high enantioselectivity:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7